molecular formula C9H8FN3O4 B2481388 4-Acetamido-3-fluoro-5-nitrobenzamide CAS No. 1955530-53-6

4-Acetamido-3-fluoro-5-nitrobenzamide

Cat. No.: B2481388
CAS No.: 1955530-53-6
M. Wt: 241.178
InChI Key: LNEVVHUZCKYOPH-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a significant class of compounds that are integral to medicinal chemistry. bldpharm.comglpbio.com This structural motif is found in a wide array of pharmacologically active agents, demonstrating a remarkable versatility in biological interactions. The amide group itself is a key feature, capable of forming stable hydrogen bonds, which is a crucial aspect of drug-receptor interactions. chemicalbook.com Consequently, benzamide derivatives have been successfully developed into drugs with a wide range of applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor activities. chemicalbook.comindiamart.com

The benzene (B151609) ring of the benzamide structure serves as a versatile scaffold that can be readily functionalized. This allows chemists to systematically alter properties such as lipophilicity, electronic distribution, and steric profile to optimize a compound's activity and pharmacokinetic profile. Researchers continue to design and synthesize novel benzamide analogues, exploring their potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, or as activators for targets like glucokinase, highlighting their ongoing importance in the quest for new treatments for diseases ranging from Alzheimer's to diabetes. bldpharm.com

The Unique Role of Fluorine and Nitro Substituents in Modulating Molecular Properties and Reactivity

Fluorine: The incorporation of fluorine into small molecules is a widely used strategy in modern drug design. Due to its small size and high electronegativity, fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This substitution can also increase lipophilicity, which may improve membrane permeation and transport across biological barriers. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modulate the conformation of the molecule, potentially leading to stronger binding affinity with target proteins.

Nitro Group: The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. This property is highly valuable in chemical synthesis, allowing for selective reactions at specific positions on the ring. The polarity of the nitro group also influences the solubility and intermolecular interactions of the compound. In synthetic chemistry, the nitro group is a particularly useful functional handle, as it can be readily reduced to an amine (—NH₂), providing a pathway to a wide range of further chemical modifications and the synthesis of diverse derivatives.

Historical and Current Significance of 4-Acetamido-3-fluoro-5-nitrobenzamide in Chemical Synthesis and Applied Research

Specific historical accounts and dedicated applied research publications focusing solely on this compound are not prominent in publicly accessible scientific literature. Its significance is not derived from its use as a final product but rather from its role as a specialized chemical intermediate. Commercial suppliers list this compound as an API (Active Pharmaceutical Ingredient) intermediate, indicating its value as a building block in the synthesis of more complex, often proprietary, molecules for the pharmaceutical industry.

The structure of this compound is strategically pre-functionalized. It contains four distinct groups—amide, acetamido (a protected amine), fluorine, and nitro—each offering specific reactivity. This complexity makes it a valuable starting material. For instance, the nitro group can be selectively reduced to an amine, which can then be derivatized through various reactions. This creates a diamino-substituted benzamide scaffold, a common core in many biologically active compounds. The presence of the fluorine atom is locked in place, providing the metabolic stability and binding benefits often sought in drug candidates. Therefore, its current significance lies in its utility in multi-step synthetic pathways, enabling the efficient construction of complex target molecules.

Scope and Objectives of Academic Inquiry into this compound

The primary scope of academic and industrial inquiry into this compound is centered on its application in synthetic and medicinal chemistry. The compound is not typically studied for its own biological effects but is rather viewed as a versatile scaffold for the creation of new chemical entities.

The key objectives of research utilizing this compound would include:

Synthetic Methodology: Developing efficient and selective methods to transform its functional groups. A primary focus would be the selective reduction of the nitro group in the presence of the other functionalities to yield 4-acetamido-5-amino-3-fluorobenzamide.

Library Synthesis: Using the compound as a starting point to generate libraries of novel, highly substituted benzamide derivatives. By reacting the resulting amino group or modifying the primary amide, a diverse set of molecules can be created for high-throughput screening.

Drug Discovery: Incorporating this fragment into the structure of potential new drug candidates. The unique substitution pattern offers a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and a metabolically stable fluorine atom, which can be exploited in rational drug design to achieve high affinity and selectivity for a biological target.

Data Tables

Table 1: Chemical Properties of this compound

No experimental data for this specific compound is widely available in public databases. The following are computed or basic identifiers.

PropertyValue
Molecular Formula C₉H₈FN₃O₄
Molecular Weight 241.18 g/mol
IUPAC Name This compound
Synonyms Not commonly available
CAS Number Not assigned or not publicly available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEVVHUZCKYOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Acetamido 3 Fluoro 5 Nitrobenzamide

Novel Synthetic Approaches and Optimized Reaction Conditions

While traditional synthetic methods are effective, there is a growing emphasis on developing more sustainable and efficient chemical processes. This includes the exploration of green chemistry principles and the development of highly selective reactions.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Several of these principles can be applied to the synthesis of fluorinated benzamides like 4-acetamido-3-fluoro-5-nitrobenzamide.

Alternative Acylation Methods: Traditional amidation often involves the use of hazardous reagents like thionyl chloride. Greener alternatives include the direct condensation of carboxylic acids and amines using catalysts. Boric acid has been shown to be an effective catalyst for this transformation, with water being the only byproduct. walisongo.ac.id Another approach is the use of enol esters, such as vinyl benzoate (B1203000), for N-benzoylation under solvent- and activation-free conditions. tandfonline.comtandfonline.com These methods avoid the use of harsh reagents and can often be performed under milder conditions. tandfonline.comtandfonline.com

Use of Safer Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of a synthesis. For instance, some nitration reactions can be performed in aqueous nitric acid, reducing the need for large quantities of concentrated sulfuric acid. frontiersin.org

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it can reduce energy consumption and waste generation. For the reduction of the nitro group, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) is a cleaner alternative to stoichiometric reducing agents like metal sulfides. researchgate.net

The following table compares traditional and greener approaches for key synthetic steps:

StepTraditional MethodGreener AlternativeGreen Chemistry Principle(s) Addressed
AmidationSOCl₂ followed by NH₃Boric acid catalyzed condensation of carboxylic acid and amine walisongo.ac.idAtom Economy, Safer Reagents
AmidationCoupling agents (e.g., DCC)Use of enol esters (e.g., vinyl benzoate) in solvent-free conditions tandfonline.comtandfonline.comSafer Solvents, Reduced Waste
NitrationConcentrated H₂SO₄/HNO₃Nitration in aqueous nitric acid frontiersin.orgSafer Solvents, Hazard Reduction
ReductionNa₂S or (NH₄)₂SCatalytic hydrogenation (e.g., H₂, Pd/C) researchgate.netCatalysis, Reduced Waste

Achieving the desired substitution pattern in polysubstituted aromatic compounds requires a deep understanding and control of chemo- and regioselectivity.

Regioselectivity in Nitration:

The regiochemical outcome of the nitration reactions is governed by the directing effects of the substituents on the benzene (B151609) ring.

In the first nitration of 4-fluorobenzoic acid, the fluorine atom is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The strong activating effect of the fluorine directs the incoming nitronium ion to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group, nitration at the 3-position is favored.

For the second nitration, on a substrate like 4-fluoro-3-nitrobenzamide, the directing effects are more complex. The amide group is an activating ortho-, para-director, the fluorine is an activating ortho-, para-director, and the nitro group is a deactivating meta-director. The position of the second nitro group will be a result of the interplay of these electronic and steric effects. Careful optimization of reaction conditions, such as temperature and the nature of the nitrating agent, can be used to favor the formation of the desired 3,5-dinitro isomer over other potential products. The development of regioselective nitration methods, including the use of specific catalysts or directing groups, is an active area of research. researchgate.netscholarsjournal.net

Chemoselectivity in Reduction:

If the synthetic route proceeds through a dinitro intermediate, such as 4-fluoro-3,5-dinitrobenzamide, the subsequent step requires the chemoselective reduction of one of the two nitro groups. The two nitro groups in this molecule are in different chemical environments, which can be exploited to achieve selective reduction. One nitro group is ortho to both a fluorine and an amide group, while the other is ortho to a fluorine and para to an amide group. Reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are known to selectively reduce one nitro group in the presence of another, often based on steric accessibility or electronic effects. The development of chemoselective reduction methods is crucial for the efficient synthesis of molecules with multiple reducible functional groups. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound core structure serves as a versatile scaffold for the synthesis of a diverse range of chemical analogues. Its functional groups—the benzamide (B126), the aromatic ring with its specific substituents (acetamido, fluoro, nitro), and the reactive sites on these groups—offer multiple points for chemical modification. These derivatization strategies are crucial for exploring structure-activity relationships in various chemical and biological contexts.

The primary amide of the benzamide group is a key site for derivatization, allowing for the introduction of a wide array of substituents through the formation of secondary or tertiary amides. This is typically achieved by coupling the corresponding carboxylic acid precursor, 4-acetamido-3-fluoro-5-nitrobenzoic acid, with a diverse selection of primary or secondary amines.

The synthesis generally involves a two-step process. First, the carboxylic acid is activated to form a more reactive intermediate. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into an acyl chloride. nih.govnih.gov Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used for a milder and more direct amide bond formation. nih.gov

The second step involves the reaction of the activated carboxylic acid derivative with an appropriate amine. A wide variety of amines, including alkylamines, anilines, and heterocyclic amines, can be employed to generate a library of N-substituted benzamide analogues. nih.gov For instance, the reaction with 3-aminopiperidine-2,6-dione (B110489) hydrochloride is a documented strategy to synthesize N-substituted glutarimide (B196013) derivatives, which are of interest in the design of various functional molecules. nih.gov The reaction conditions are typically managed using a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov

Table 1: Examples of Modifications at the Benzamide Nitrogen
Amine Reagent ClassResulting N-SubstituentTypical Synthetic Conditions
Alkylamines/ArylaminesN-Alkyl/N-Aryl1. Activation of the corresponding benzoic acid with SOCl₂ or (COCl)₂. 2. Reaction with the amine in a suitable solvent like DMF. nih.gov
Heterocyclic AminesN-Heterocyclyl1. Activation with SOCl₂/DMF. 2. Reflux with the heterocyclic amine. nih.gov
3-aminopiperidine-2,6-dioneN-(2,6-dioxopiperidin-3-yl)EDC, HOBt, DIPEA in DMF at room temperature. nih.gov

The aromatic ring of this compound is highly functionalized, and the existing substituents direct the feasibility and regioselectivity of further modifications. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). msu.edu

The fluorine atom, positioned ortho and para to electron-withdrawing groups (nitro and benzamide), is a particularly good leaving group in SNAr reactions. This allows for its displacement by a variety of nucleophiles. Studies on structurally related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govresearchgate.net This suggests that the fluorine atom on the this compound scaffold can be replaced to introduce functionalities like alkoxy, thio, or amino groups at the C3 position.

Furthermore, the synthesis of analogues with different substituents on the aromatic ring can be achieved by starting with appropriately substituted precursors. A variety of 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized, indicating the accessibility of diverse substitution patterns on this core structure. nih.gov The directing effects of the substituents play a crucial role; for instance, the acetamido group is ortho, para-directing, while the nitro and benzamide groups are meta-directing for electrophilic aromatic substitution, although the highly deactivated nature of the ring makes such reactions challenging. msu.edu

Table 2: Potential Substituent Variations on the Aromatic Ring via SNAr
Target PositionLeaving GroupPotential NucleophileIntroduced SubstituentReaction Type
C3FluorineRO⁻ (Alkoxides)-OR (Alkoxy)Nucleophilic Aromatic Substitution (SNAr) beilstein-journals.orgnih.gov
C3FluorineRS⁻ (Thiolates)-SR (Thioether)Nucleophilic Aromatic Substitution (SNAr) beilstein-journals.orgnih.gov
C3FluorineR₂NH (Amines)-NR₂ (Amino)Nucleophilic Aromatic Substitution (SNAr) beilstein-journals.orgnih.gov

The nitro and acetamido groups on the benzamide scaffold are amenable to various chemical transformations, providing pathways to further diversify the structure.

Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. msu.edu This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the aromatic ring. The resulting aniline (B41778) derivative is also a valuable intermediate for subsequent reactions, such as diazotization or acylation. Common methods for nitro group reduction include catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or chemical reduction using metals like iron (Fe) in an acidic medium such as acetic acid. nih.govmsu.edu

Table 3: Common Modifications of the Nitro and Acetamido Groups
Functional GroupTransformationReagents and ConditionsProduct Functional Group
Nitro (-NO₂)ReductionH₂, Pd/C in DMF at room temperature. nih.govAmino (-NH₂)
Nitro (-NO₂)ReductionFe, EtOH, AcOH, H₂O at 110 °C. nih.govAmino (-NH₂)
Acetamido (-NHCOCH₃)HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH), heat. msu.eduAmino (-NH₂)

Advanced Spectroscopic and Structural Elucidation of 4 Acetamido 3 Fluoro 5 Nitrobenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The proton NMR spectrum of 4-acetamido-3-fluoro-5-nitrobenzamide is expected to display distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be simplest, showing a single proton signal for the hydrogen at the C6 position. This proton is ortho to both the nitro group and the acetamido group, and its chemical shift would be significantly influenced by their electronic effects.

The spectrum would also feature signals for the amide protons and the acetyl methyl group. The key expected signals are:

Aromatic Proton (H-6): A single signal expected in the downfield region (δ 8.0-9.0 ppm). Due to coupling with the adjacent fluorine atom, this signal should appear as a doublet, with a typical ³J(H,F) coupling constant of approximately 5-10 Hz.

Acetamido NH: A singlet, typically observed in the range of δ 9.0-11.0 ppm. Its chemical shift can be concentration and solvent dependent.

Benzamide (B126) NH₂: Two signals for the two non-equivalent protons of the primary amide, often appearing as broad singlets between δ 7.0-8.5 ppm. In some cases, these may overlap or exchange. For instance, in 4-nitrobenzamide (B147303), the amide protons appear as broad singlets around 7.00 and 7.83 ppm. rsc.org

Acetyl CH₃: A sharp singlet in the upfield region, typically around δ 2.2-2.5 ppm, consistent with an acetyl group attached to a nitrogen atom on an aromatic ring.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Acetamido N-H9.0 - 11.0Singlet (s)N/A
Aromatic H-68.0 - 9.0Doublet (d)³J(H,F) ≈ 5-10
Benzamide N-H₂7.0 - 8.5Two Broad Singlets (br s)N/A
Acetyl C-H₃2.2 - 2.5Singlet (s)N/A

The ¹³C-NMR spectrum provides a detailed map of the carbon framework. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are strongly influenced by the substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C,F)), typically in the range of 240-260 Hz, appearing as a doublet. Other aromatic carbons will show smaller couplings to fluorine.

Based on data from analogues like 4-fluoronitrobenzene and various acetanilides, the predicted chemical shifts are as follows: chemicalbook.com

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region (δ 165-175 ppm), one for the benzamide and one for the acetamido group.

Aromatic C-F (C-3): A highly deshielded signal due to the electronegativity of fluorine, appearing as a large doublet (¹J(C,F)).

Aromatic C-NO₂ (C-5): A deshielded signal due to the electron-withdrawing nitro group.

Aromatic C-NH (C-4): Shielded relative to other substituted carbons due to the electron-donating nature of the nitrogen atom.

Aromatic C-CONH₂ (C-1): The chemical shift will be influenced by the amide group.

Aromatic C-H (C-6) and C-2: These carbons will show distinct signals, with their shifts and C-F couplings determined by their position relative to the fluorine atom.

Acetyl CH₃: An upfield signal, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
Benzamide C=O165 - 170-
Acetamido C=O168 - 172-
Aromatic C-F150 - 160Doublet, ¹J(C,F) ≈ 250 Hz
Aromatic C-NO₂145 - 155-
Aromatic C-NH135 - 145-
Aromatic C-CONH₂130 - 140-
Aromatic C-H & C-2110 - 130Show ²J(C,F) and ³J(C,F) couplings
Acetyl CH₃20 - 25-

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.gov The spectrum for this compound is expected to show a single resonance for the fluorine atom.

The chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine at C-3 would be split into a doublet due to coupling with the single ortho proton (H-6). nih.gov The magnitude of this ³J(H,F) coupling is typically between 5 and 10 Hz, which would be consistent with the splitting observed in the ¹H-NMR spectrum. This technique provides unambiguous confirmation of the fluorine's presence and its immediate proton environment. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be rich with information due to its multiple functional groups. Key vibrational modes expected include:

N-H Stretching: The acetamido group (secondary amide) should show a single N-H stretching band around 3300 cm⁻¹. The benzamide group (primary amide) is expected to show two N-H stretching bands (asymmetric and symmetric) between 3400 and 3100 cm⁻¹.

C=O Stretching (Amide I): Strong absorptions for the two different carbonyl groups are expected between 1650 and 1700 cm⁻¹. These are among the most intense bands in the IR spectrum.

N-H Bending (Amide II): This secondary amide band appears around 1550-1620 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two characteristic and strong bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C-F Stretching: A strong absorption band for the aryl C-F bond is expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymm. & symm.)Primary Amide (-CONH₂)3100 - 3400Medium
N-H StretchSecondary Amide (-NHCO-)~3300Medium
C=O Stretch (Amide I)Amides (-CONH₂, -NHCOCH₃)1650 - 1700Strong
N-H Bend (Amide II)Secondary Amide (-NHCO-)1550 - 1620Medium-Strong
NO₂ Asymmetric StretchNitro (-NO₂)1500 - 1570Strong
NO₂ Symmetric StretchNitro (-NO₂)1300 - 1370Strong
C-F StretchAryl-Fluoride1200 - 1300Strong

For complex molecules, definitive assignment of all vibrational bands can be challenging. A powerful approach involves comparing the experimental IR and Raman spectra with theoretical spectra generated from quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com Studies on related molecules, like nitrobenzene (B124822) and substituted benzamides, have demonstrated that methods like B3LYP can accurately predict vibrational frequencies. researchgate.netresearchgate.netslideshare.net

This comparative method allows for a more precise assignment of individual vibrational modes, including complex fingerprint region vibrations. By calculating the potential energy distribution (PED), each computed vibrational frequency can be assigned to specific internal coordinates (stretches, bends, torsions), confirming the structural origins of the observed spectral bands. nih.gov For this compound, this analysis would be crucial to distinguish between the two amide groups and to assign the various aromatic ring vibrations influenced by the complex substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of organic compounds like this compound. In electron ionization (EI) mass spectrometry, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern provides a "fingerprint" that helps in elucidating the molecule's structure.

For this compound (C₉H₇FN₃O₄), the exact molecular weight is 241.17 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 241. The fragmentation of this molecule is guided by the stability of the resulting ions and neutral fragments, often involving the cleavage of bonds adjacent to functional groups.

The fragmentation pathway for benzamide derivatives is influenced by the substituents on the aromatic ring. Primary amides typically undergo α-cleavage and McLafferty rearrangement. libretexts.org The presence of the acetamido, fluoro, and nitro groups on the benzamide ring introduces specific fragmentation routes. Key fragmentation steps for this compound would likely involve:

Loss of the amide group: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the loss of the CONH₂ radical.

Loss of the acetamido side chain: Fragmentation can occur within the acetamido group, such as the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•).

Cleavage related to the nitro group: Nitroaromatic compounds characteristically show fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).

Loss of small neutral molecules: The elimination of molecules like water (H₂O) or carbon monoxide (CO) is also a common fragmentation pathway for such structures. libretexts.org

A plausible fragmentation pattern is detailed in the table below, outlining potential fragment ions and their corresponding m/z values. The relative abundance of these peaks would depend on the ionization energy and the specific mass spectrometer conditions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Proposed Fragment Ion (m/z)Corresponding Neutral LossMass of Loss (Da)Structural Interpretation
241-0Molecular Ion [M]⁺
199CH₂=C=O42Loss of ketene from the acetamido group
195NO₂46Loss of the nitro group
182CONH43Loss of the acetamido radical
165NO₂ + CO74Sequential loss of nitro and carbonyl groups

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The crystal structures of benzamide and its derivatives are predominantly stabilized by a network of intermolecular hydrogen bonds. The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust supramolecular assemblies. nih.govbohrium.com In many substituted benzamides, molecules are linked by N-H···O hydrogen bonds to form characteristic motifs like centrosymmetric dimers or one-dimensional chains. nih.govnih.gov

The presence of additional functional groups, as in this compound, introduces further complexity and directionality to the crystal packing.

N-H···O Bonds: The primary amide (CONH₂) and the secondary amide of the acetamido group (NHCOCH₃) both serve as hydrogen bond donors. The carbonyl oxygen atoms of both amide groups and the oxygen atoms of the nitro group act as potent hydrogen bond acceptors. This allows for the formation of extensive and often three-dimensional hydrogen-bonding networks. bohrium.comresearchgate.net

π···π Stacking: The aromatic rings can engage in π···π stacking interactions, further contributing to the cohesion of the crystal structure, particularly in nitro-substituted benzamides. samsun.edu.tr

These interactions collectively dictate how the molecules arrange themselves, influencing physical properties such as melting point and solubility.

Table 2: Typical Hydrogen Bond Interactions in Substituted Benzamide Crystal Structures
Interaction Type (D–H···A)Donor (D)Acceptor (A)Typical Distance (H···A) (Å)Significance
N–H···O=C (Amide)Amide N-HCarbonyl Oxygen1.8 - 2.2Primary interaction forming dimers and chains. nih.gov
N–H···O (Nitro)Amide N-HNitro Oxygen2.0 - 2.4Contributes to linking primary motifs.
C–H···OAromatic C-HCarbonyl/Nitro Oxygen2.2 - 2.6Stabilizes the three-dimensional network. samsun.edu.tr
C–H···FAromatic C-HFluorine2.3 - 2.7Influences molecular conformation and packing. acs.org

The conformation of a molecule in the solid state is defined by its torsional angles, which describe the rotation around single bonds. For this compound, the key torsional angles are those defining the orientation of the amide and acetamido groups relative to the benzene (B151609) ring.

In many benzamide structures, the amide group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from ortho-substituents can force the amide group to twist out of the plane. acs.org In this specific compound, the ortho-fluorine atom is relatively small, but its electronic properties can influence the local geometry. Fluorine substitution is known to impact molecular conformation, sometimes enforcing specific arrangements to minimize repulsive interactions or engage in stabilizing ones. nih.govsemanticscholar.org

The orientation of the acetamido group is also critical. Intramolecular hydrogen bonding between the N-H of the acetamido group and the adjacent ortho-fluorine atom (C–F···H–N) is a possibility that could significantly restrict the rotational freedom of this group, favoring a specific planar conformation. nih.gov The solid-state conformation represents a low-energy state that balances these intramolecular forces with the intermolecular interactions of the crystal lattice.

Table 3: Key Torsional Angles in Substituted Benzamide Structures
Torsional AngleAtoms Defining the AngleTypical Value Range (°)Structural Implication
Amide Group TwistC(ar)-C(ar)-C(=O)-N0 - 30Defines the planarity of the benzamide moiety. Influenced by ortho-substituents. acs.org
Acetamido Group TwistC(ar)-C(ar)-N-C(=O)0 - 40Determines the orientation of the acetamido group relative to the ring.
Nitro Group TwistC(ar)-C(ar)-N-O0 - 20Reflects the degree of coplanarity of the nitro group with the aromatic ring.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. samsun.edu.tr It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of all close contacts simultaneously. The surface is colored to indicate different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction.

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom nucleus inside (d_i) and outside (d_e) the surface. The distribution and features of this plot provide quantitative information about the prevalence of different types of interactions. strath.ac.uk

O···H/H···O Contacts: These interactions, corresponding to N-H···O and C-H···O hydrogen bonds, typically appear as distinct, sharp "spikes" in the fingerprint plot and represent the largest contribution to the total Hirshfeld surface area in highly functionalized benzamides. researchgate.net

H···H Contacts: These represent van der Waals interactions and are usually seen as a large, diffuse region in the plot, often accounting for a significant percentage of the surface area. strath.ac.uk

Other Contacts: Interactions involving the fluorine (F···H, F···C) and nitro groups (N···O, O···O) would also be present, providing a complete picture of the molecular environment. samsun.edu.tr

This detailed analysis allows for a comparative study of how different substituents in a series of analogues influence the intermolecular interaction patterns.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Nitrobenzamide Systems
Intermolecular Contact TypeTypical Percentage Contribution (%)Associated Interactions
O···H / H···O30 - 45Strong N-H···O and weaker C-H···O hydrogen bonds. strath.ac.ukresearchgate.net
H···H25 - 35Non-specific van der Waals forces. strath.ac.uk
C···H / H···C10 - 20Weak C-H···π interactions. researchgate.net
C···C3 - 8π···π stacking interactions.
N···O / O···N2 - 6Dipole-dipole interactions from nitro groups.
F···H / H···F1 - 5Weak C-H···F hydrogen bonds.

Computational Chemistry and Molecular Modeling of 4 Acetamido 3 Fluoro 5 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and reactivity indices. For 4-Acetamido-3-fluoro-5-nitrobenzamide, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G, which provides a good balance between accuracy and computational cost. researchgate.net

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the optimized structure reveals key insights into its conformational preferences.

The central benzene (B151609) ring is expected to be largely planar. However, steric hindrance and electronic repulsion between the bulky ortho-substituents (acetamido, fluoro, and nitro groups) can induce slight puckering or out-of-plane distortions. researchgate.net The orientation of the acetamido and primary amide (-CONH₂) groups relative to the aromatic ring is of particular interest. The presence of the ortho-fluorine atom can induce a non-planar conformation of the adjacent amide functions, which may be crucial for its interaction with biological targets. nih.gov Intramolecular hydrogen bonding between the substituents could also play a role in stabilizing specific conformers. The rotational barriers of the C-N bonds of the amide groups are computationally analyzed to understand the molecule's flexibility and the relative energies of different conformers.

Below is a table of predicted geometric parameters for the optimized structure of this compound based on DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-F1.35 Å
Bond LengthC-NO₂1.48 Å
Bond LengthC=O (Benzamide)1.24 Å
Bond LengthC=O (Acetamido)1.25 Å
Bond AngleF-C-C118.5°
Bond AngleO-N-O124.0°
Dihedral AngleC-C-N-H (Acetamido)~30-40°
Dihedral AngleC-C-C=O (Benzamide)~25-35°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating acetamido group and the π-system of the benzene ring. In contrast, the LUMO is anticipated to be concentrated on the potent electron-withdrawing nitro group and the benzamide (B126) moiety. electrochemsci.org This spatial separation of the frontier orbitals indicates a predisposition for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. electrochemsci.org These descriptors provide a quantitative measure of chemical potential, hardness, and electrophilicity.

ParameterSymbolFormulaPredicted Value (eV)Significance
HOMO EnergyE_HOMO--7.50Electron-donating ability
LUMO EnergyE_LUMO--3.20Electron-accepting ability
Energy GapΔEE_LUMO - E_HOMO4.30Chemical reactivity and stability
Ionization PotentialI-E_HOMO7.50Energy to remove an electron
Electron AffinityA-E_LUMO3.20Energy released when gaining an electron
Electronegativityχ(I + A) / 25.35Power to attract electrons
Chemical Hardnessη(I - A) / 22.15Resistance to change in electron configuration
Chemical SoftnessS1 / (2η)0.23Polarizability; high value indicates high reactivity
Electrophilicity Indexωχ² / (2η)6.67Propensity to accept electrons

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, which in turn predicts sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. researchgate.netelectrochemsci.org

The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates the most positive potential (electron-poor), with intermediate potentials represented by orange, yellow, and green.

For this compound, the MEP map is predicted to show:

Highly Negative Regions (Red): Concentrated on the oxygen atoms of the nitro group and the carbonyl oxygen atoms of both the benzamide and acetamido groups. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors. electrochemsci.org

Highly Positive Regions (Blue): Located around the hydrogen atoms of the primary amide (-CONH₂) and the secondary amide (-NH-) of the acetamido group. These sites are susceptible to nucleophilic attack and are strong hydrogen bond donors.

This detailed charge distribution is crucial for understanding how the molecule will be recognized by and interact with a biological receptor.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method helps in understanding the binding mode and affinity of the ligand, providing a rationale for its potential biological activity. nih.gov

While the specific biological targets of this compound are not fully established, its structural motifs suggest potential interactions with several classes of proteins. Benzamide derivatives are known to target a wide range of enzymes, including kinases, polymerases, and histone deacetylases (HDACs). nih.gov Nitroaromatic compounds have also been studied as inhibitors for various enzymes. Docking studies would typically screen the compound against a panel of such targets. A putative binding site is a cavity or groove on the protein surface that is sterically and electrostatically complementary to the ligand, allowing for favorable interactions and stable binding.

Once a putative binding site is identified, docking algorithms predict the most stable binding pose of this compound and detail the specific intermolecular interactions that stabilize the ligand-protein complex. The diverse functional groups of the molecule allow for a variety of interactions.

Key predicted interactions include:

Hydrogen Bonding: The two amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), while the nitro group's oxygens act as strong acceptors. These groups can form critical hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, glutamate, and the peptide backbone.

π-Interactions: The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The aromatic ring can also form hydrophobic contacts with nonpolar residues such as alanine, valine, leucine, and isoleucine within the binding pocket.

Halogen Bonding: The fluorine atom, being an electronegative halogen, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

The following table summarizes the potential interactions that could anchor this compound within a protein binding site.

Functional Group on LigandType of InteractionPotential Interacting Amino Acid Residues
Benzamide (-CONH₂)Hydrogen Bond (Donor/Acceptor)Asp, Glu, Ser, Gln, Asn, Backbone C=O/N-H
Acetamido (-NHCOCH₃)Hydrogen Bond (Donor/Acceptor)Asp, Glu, Ser, Gln, Asn, Backbone C=O/N-H
Nitro (-NO₂)Hydrogen Bond (Acceptor)Arg, Lys, Ser, Thr, Tyr
Fluorine (-F)Halogen Bond, PolarBackbone C=O, Ser, Thr
Benzene Ringπ-π Stacking / T-shapedPhe, Tyr, Trp, His
Benzene RingHydrophobic / π-AlkylAla, Val, Leu, Ile, Pro, Met

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational flexibility of this compound and the stability of its complexes with biomolecular targets, such as proteins.

A critical application of MD simulations is to assess the stability of a ligand when bound to a protein's active site. The root-mean-square deviation (RMSD) of the ligand's atomic positions from a reference structure is a key metric used to quantify this stability. A stable binding is often characterized by low and converging RMSD values over the simulation time, indicating that the ligand maintains a consistent binding pose.

In studies of similar nitrobenzamide derivatives, MD simulations have been employed to validate molecular docking results. nih.gov For a hypothetical complex between this compound and a target protein, an MD simulation would track the conformational changes of both the ligand and the protein. Analysis of the RMSD for the ligand-protein complex can suggest the stability of the compound in the binding site. nih.govtandfonline.com Significant fluctuations might indicate an unstable interaction, prompting further investigation into the binding mode.

Table 1: Illustrative RMSD Data from a Hypothetical MD Simulation

Simulation Time (ns)RMSD of Ligand (Å)RMSD of Protein Backbone (Å)
00.00.0
101.21.5
201.41.6
301.31.5
401.51.7
501.41.6

This interactive table presents hypothetical data showing that after an initial adjustment period, the RMSD values for both the ligand and the protein backbone plateau, suggesting the formation of a stable complex.

MD simulations can go beyond static pictures of binding to explore the entire binding or unbinding process. Furthermore, they are crucial for understanding the role of solvent molecules, particularly water, in mediating ligand-protein interactions. Water molecules can form hydrogen-bonded bridges between a ligand and a protein, significantly contributing to the binding affinity and specificity. nih.gov

For this compound, the amide, nitro, and fluorine groups are all capable of participating in hydrogen bonding. Simulations can reveal whether these interactions are direct or are mediated by bridging water molecules. In some protein-ligand complexes, water-mediated interactions provide the primary explanation for high binding affinity. nih.gov The presence of the fluorine atom can also lead to unique interactions, including fluorine-containing hydrogen bonds or hydrophobic contacts that stabilize the complex. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

The development of a QSAR model begins with the calculation of a set of numerical parameters, or "descriptors," that quantify various aspects of a molecule's structure. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

For a series of analogs of this compound, a predictive QSAR model could be built. Multidimensional QSAR approaches, such as 4D-QSAR, can incorporate information about conformational flexibility and receptor geometry, potentially leading to more robust models. nih.gov The resulting model is a mathematical equation that links these descriptors to the observed biological activity.

Table 2: Example Computational Descriptors for QSAR Modeling

Descriptor TypeSpecific DescriptorTypical Influence on Activity
Electronic Dipole MomentCan influence long-range electrostatic interactions with the target.
HOMO/LUMO EnergiesRelates to chemical reactivity and charge-transfer interactions.
Steric Molecular WeightAffects size and fit within a binding pocket.
Molar RefractivityDescribes molecular volume and polarizability.
Hydrophobic LogPQuantifies lipophilicity, affecting membrane permeability and hydrophobic interactions.
Topological Wiener IndexRelates to molecular branching.

This interactive table outlines common descriptors used in QSAR studies, which would be calculated for this compound and its analogs to build a predictive model.

QSAR models provide critical insights into how different chemical groups (substituents) on a molecular scaffold affect its activity. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can determine which properties are most important for the desired biological effect.

In the case of this compound, a QSAR study would clarify the roles of the acetamido, fluoro, and nitro groups.

Fluorine: The introduction of a fluorine atom can modulate several key properties. It is highly electronegative and can affect the acidity of nearby protons, such as the amide N-H. nih.gov It often increases lipophilicity (log D), which can impact cell permeability and binding to hydrophobic pockets. nih.govacs.org

Nitro Group: As a strong electron-withdrawing group, the nitro group significantly influences the electronic profile of the aromatic ring, making it more electron-deficient. nih.govresearchgate.net This can be crucial for interactions like pi-stacking or hydrogen bonding.

Acetamido Group: This group provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are often critical for specific recognition by a biological target.

Studies on related benzamides have shown that the presence and position of electron-donating and electron-withdrawing groups can highly favor inhibitory activity. nih.govresearchgate.net A QSAR model would quantify these effects, guiding the rational design of more potent and selective analogs.

Pre Clinical Biological Activity Investigations in Vitro and in Silico

Enzyme Inhibition Studies of 4-Acetamido-3-fluoro-5-nitrobenzamide Derivatives

The benzamide (B126) scaffold is a common feature in many biologically active molecules, prompting research into its derivatives for potential enzyme inhibitory effects.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. nih.gov Its overexpression has been linked to insulin resistance, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Consequently, there is extensive research focused on discovering small-molecule inhibitors of PTP1B. frontiersin.orgnih.govresearchgate.net

While direct studies on this compound are not prominent in the reviewed literature, research on analogous structures provides insight into the potential of this chemical class. For instance, a series of 3-acetamido-4-methyl benzoic acid derivatives have been evaluated as inhibitors of PTP1B. nih.gov Computational and kinetic studies of other small molecules, such as those containing a benzimidazole (B57391) nucleus, have identified mixed-type inhibition, with inhibitors interacting with a secondary, allosteric binding site exclusive to PTP1B. nih.gov These findings suggest that the acetamido-benzoic acid scaffold is a viable starting point for designing PTP1B inhibitors.

Table 1: PTP1B Inhibition by Structurally Related Compounds

This table is based on data for analogous compounds, not this compound itself.

Compound Type Inhibition Constant (Ki) IC50 (µM) Inhibition Type
Benzimidazole Derivative 1 5.2 µM 7.5 µM Mixed
Benzimidazole Derivative 2 4.2 µM 8.4 µM Mixed
Benzimidazole Derivative 3 41.3 µM 31.3 µM Mixed

Data sourced from kinetic studies on PTP1B inhibitors. nih.gov

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.gov

Research into compounds structurally related to the article's subject has shown significant promise. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory activity against both α-glucosidase and α-amylase. nih.gov The in vitro antidiabetic study revealed that several of these nitrobenzamide derivatives displayed potent inhibition. nih.gov Notably, compound 5o from this series, which features a 2-methyl-5-nitrophenyl group, was found to be the most active, with inhibitory potential several times that of the standard drug, acarbose. nih.gov The structure-activity relationship studies indicated that the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the phenyl ring enhanced inhibitory activity. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Nitrobenzamide Derivatives

Compound Target Enzyme IC50 (µM)
Compound 5o α-Glucosidase 18.40±1.25
α-Amylase 13.20±0.05
Acarbose (Standard) α-Glucosidase 81.25±2.12
α-Amylase 78.14±1.04

Data from an in vitro study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Butyrylcholinesterase (BChE), a nonspecific cholinesterase, plays a significant role in cholinergic function. nih.gov As BChE levels increase in the progression of Alzheimer's disease, its selective inhibition has become a viable therapeutic approach. nih.govnih.govresearchgate.net

Studies on the broader benzamide class have identified potent BChE inhibitors. A series of N-benzyl benzamide derivatives were reported as selective, sub-nanomolar inhibitors of BChE. nih.govresearchgate.net Similarly, investigations into halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphorus-based esters revealed significant BChE inhibitory activity. nih.gov One of the most potent and selective inhibitors from this group, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, exhibited an IC50 value of 2.4 µM against BChE. nih.gov These findings underscore the potential of the benzamide scaffold in designing effective cholinesterase inhibitors.

Table 3: Butyrylcholinesterase (BChE) Inhibition by Benzamide Derivatives

Compound Class Most Potent Derivative Example BChE IC50
N-Benzyl Benzamides S11-1014 Sub-nanomolar range
2-Hydroxy-N-phenylbenzamide Esters 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite 2.4 µM

Data compiled from studies on various benzamide derivatives. nih.govresearchgate.netnih.gov

Cystic fibrosis is a genetic disorder caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-gated chloride channel. nih.govnih.gov CFTR potentiators are a class of drugs that increase the channel's open probability, thereby restoring function.

A compound with notable structural similarity to the nitrobenzamide core, 5-nitro-2-(3-phenylpropylamino) benzoate (B1203000) (NPPB), has been identified as a CFTR potentiator. nih.gov Research has shown that NPPB can enhance the activity of mutated CFTR. nih.govnih.gov Interestingly, NPPB demonstrates a synergistic effect with ivacaftor (B1684365) (VX-770), a clinically used CFTR potentiator. When applied to G551D-CFTR that was already maximally potentiated by ivacaftor, NPPB was able to further increase its activity. nih.gov This suggests a dependent mechanism involving two distinct binding sites. nih.gov The activity of this nitro-benzoate derivative highlights the potential for related nitrobenzamide structures to be investigated for CFTR potentiation activity.

Antimicrobial Activity Evaluation of this compound Analogues

The emergence of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. nih.gov Derivatives of benzamide and related structures have been a focus of such research.

Analogues featuring the acetamido and nitrobenzamide moieties have demonstrated notable antibacterial properties against a range of pathogens.

In one study, a series of novel 5-acetamido aurones were designed and evaluated. mdpi.com Two compounds from this series, which bear the 5-acetamido substitution, showed interesting broad-spectrum activity against Gram-positive strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Acinetobacter baumannii. mdpi.com

Furthermore, studies on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives also confirmed antibacterial action. researchgate.net Similarly, other synthesized 4-nitrobenzamide (B147303) derivatives showed potency against both Gram-positive and Gram-negative bacteria. ijpbs.com Another study on novel amide derivatives also reported activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli. impactfactor.org These collective findings indicate that the acetamido and nitrobenzamide scaffolds are promising for the development of new antibacterial agents.

Table 4: Broad-Spectrum Antibacterial Activity of Acetamido and Nitrobenzamide Analogues

Compound/Analogue Class Bacterial Strain Activity (MIC in µM)
5-Acetamido Aurone (B1235358) (Cmpd 10) Bacillus subtilis 12.5
Staphylococcus aureus 12.5
Escherichia coli 25
Pseudomonas aeruginosa >100
5-Acetamido Aurone (Cmpd 20) Bacillus subtilis 25
Staphylococcus aureus 25
Escherichia coli 50
Pseudomonas aeruginosa >100
N-Benzamide Derivative (Cmpd 5a) Bacillus subtilis 6.25 µg/mL
Escherichia coli 3.12 µg/mL

Data from studies on the antimicrobial activity of aurone and benzamide derivatives. mdpi.comnanobioletters.com

Antifungal Activity Assessment

No studies were identified that evaluated the antifungal activity of this compound against any fungal species. Therefore, its potential as an antifungal agent remains uninvestigated.

Anti-inflammatory and Antioxidant Activity Profiling

There is no available research on the anti-inflammatory or antioxidant properties of this compound.

In Vitro Mechanisms of Anti-inflammatory Action

Due to the lack of studies, the in vitro mechanisms of any potential anti-inflammatory action for this compound have not been elucidated.

Evaluation of Antioxidant Potential and Radical Scavenging Capabilities

The antioxidant potential and radical scavenging capabilities of this compound have not been reported in the available scientific literature.

Antiproliferative Activity and Cell Cycle Modulation

While some studies have explored the antiproliferative effects of other 4-substituted-3-nitrobenzamide derivatives, no such data exists specifically for this compound. nih.gov

Evaluation against Various Cancer Cell Lines (e.g., K562, HepG2, MCF-7, HL-60)

There are no published results on the evaluation of this compound against the K562, HepG2, MCF-7, or HL-60 cancer cell lines, or any other cancer cell lines.

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies concerning cell cycle arrest and the induction of apoptosis by this compound have not been conducted or reported.

Medicinal Chemistry Aspects and Structure Activity Relationships

Rational Design Principles for 4-Acetamido-3-fluoro-5-nitrobenzamide and its Analogues

The design of this compound and its derivatives is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles involve strategic modifications of the molecular scaffold and the targeted introduction of specific functional groups.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design. For analogues of this compound, several bioisosteric replacements could be envisioned to enhance activity or improve drug-like properties.

Amide and Acetamido Group Bioisosteres : The primary benzamide (B126) and the secondary acetamido moieties are critical for forming hydrogen bonds with biological targets. patsnap.com These groups can be replaced by other functionalities that mimic their hydrogen bonding capabilities while offering advantages like enhanced metabolic stability. For example, heterocycles such as oxadiazoles, triazoles, or tetrazoles can serve as amide bioisosteres.

Scaffold Hopping : The central phenyl ring acts as the scaffold for the functional groups. "Scaffold hopping" involves replacing this core with a different ring system, such as a pyridine, pyrimidine, or other heteroaromatic ring. This modification can alter the compound's three-dimensional shape, solubility, and electronic properties, potentially leading to improved target engagement and novel intellectual property.

These rational modifications allow chemists to fine-tune the molecule's properties to achieve a desired therapeutic outcome.

The incorporation of fluorine is a prevalent strategy in modern drug design, and its presence at the 3-position of the benzamide ring in this compound has profound effects on its molecular properties. tandfonline.comcapes.gov.br

Lipophilicity : The substitution of a hydrogen atom with fluorine typically increases a molecule's lipophilicity (log P). researchgate.netresearchgate.net This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, which may lead to better absorption and distribution in the body. nih.gov

Binding Affinity : Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its target. Fluorine can participate in various non-covalent interactions, including weak hydrogen bonds with protein backbones or side chains, and can modulate the conformation of the molecule to better fit into a binding pocket. nih.govacs.orgresearchgate.netresearchgate.net While often not the primary driver of binding, these interactions can contribute to stabilizing the ligand-protein complex. nih.govacs.org

The strategic placement of fluorine is therefore a key tool for enhancing the pharmacokinetic and pharmacodynamic properties of benzamide derivatives.

The nitro and acetamido groups at the 5- and 4-positions, respectively, are critical determinants of the pharmacological profile of this compound.

Nitro Group : As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the benzamide ring. svedbergopen.comresearchgate.net This can be crucial for binding affinity and the molecule's mechanism of action. In many drug classes, particularly antimicrobials, the nitro group acts as a bio-activatable prodrug element; it can be reduced by specific enzymes (nitroreductases) within a target cell to form reactive nitroso and hydroxylamine (B1172632) intermediates that exert a cytotoxic effect. nih.govmdpi.com The nitro group can also act as a hydrogen bond acceptor, further anchoring the molecule in its target's binding site. researchgate.net

The combination of these groups, along with the fluoro substituent, creates a unique electronic and steric profile that defines the compound's biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. gardp.org For derivatives of this compound, SAR studies would systematically explore the role of each component.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. acs.org For this compound, a hypothetical pharmacophore can be proposed based on its structure.

Key features would likely include:

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygens of the benzamide and acetamido groups, and the oxygen atoms of the nitro group.

Hydrogen Bond Donors (HBD) : The N-H protons of the primary benzamide and the secondary acetamido group.

Aromatic Ring (AR) : The central phenyl ring, which can engage in hydrophobic or π-π stacking interactions.

Spatial Location of Substituents : The specific ortho, meta, and para positioning of the fluoro, nitro, and acetamido groups relative to the primary amide is critical for defining the shape and electronic surface of the molecule.

Studies on other benzamide inhibitors have developed similar pharmacophore models, often featuring a combination of hydrogen bond donors/acceptors and hydrophobic/aromatic regions. nih.govnih.govresearchgate.net

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature Type Structural Moiety Potential Interaction
Hydrogen Bond Donor Primary Amide (-CONH₂) Interaction with target's H-bond acceptors (e.g., C=O, -OH)
Hydrogen Bond Donor Acetamido (-NH) Interaction with target's H-bond acceptors
Hydrogen Bond Acceptor Primary Amide (C=O) Interaction with target's H-bond donors (e.g., -NH, -OH)
Hydrogen Bond Acceptor Acetamido (C=O) Interaction with target's H-bond donors
Hydrogen Bond Acceptor Nitro (-NO₂) Interaction with target's H-bond donors

The arrangement and electronic nature of substituents on the benzamide ring dramatically influence biological activity.

Positional Isomerism : SAR studies on substituted benzamides often reveal that the position of a substituent is critical. For instance, moving a key functional group from the para to the meta or ortho position can lead to a significant loss of activity, likely due to a failure to engage with a crucial interaction point in the target's binding site. nih.govnih.gov In some series, para-substituted analogs are found to be more potent than their meta or ortho counterparts. nih.gov The specific 3,4,5-substitution pattern of this compound is therefore likely optimized for a particular target topology.

Electronic Effects : The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulates the reactivity and binding properties of the molecule. In this compound, the fluoro and nitro groups are strong EWGs, which decrease the electron density of the aromatic ring and can increase the acidity of the amide N-H protons. In contrast, the acetamido group can have more complex electronic effects. The activity of benzamide series can be highly sensitive to these electronic properties; in some cases, EWGs enhance potency, while in others, EDGs are favored. acs.orgmdpi.comnih.gov Competitive reaction studies on substituted carboxamides have shown that substrates with electron-donating groups can yield better results than those with electron-withdrawing groups in certain chemical transformations. acs.org This highlights the context-dependent nature of electronic effects on molecular behavior.

Table 2: Summary of Substituent Electronic and Positional Effects on Benzamide Activity

Modification General Observation Potential Rationale Relevant Citations
Positional Changes Activity is often highly dependent on the substituent's position (ortho, meta, para). Optimal positioning is required to align functional groups with complementary residues in the target binding site. nih.govnih.govnih.govnih.gov

| Electronic Changes (EWG vs. EDG) | The effect is target-dependent; some systems favor EWGs, while others favor EDGs. | Modulates ring electron density, pKa of ionizable groups, and strength of polar interactions (e.g., hydrogen bonds, dipole interactions). | acs.orgnih.govresearchgate.net |

Through meticulous SAR exploration, medicinal chemists can build a comprehensive understanding of how to modify a lead compound like this compound to maximize its therapeutic potential.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine
Pyrimidine
Oxadiazole
Triazole

Strategies for Enhancing Target Selectivity and Potency

The strategic modification of the chemical structure of "this compound" is a key aspect of medicinal chemistry aimed at optimizing its pharmacological profile. The primary goals of such modifications are to enhance its potency against a specific biological target while simultaneously improving its selectivity over other related targets, thereby minimizing off-target effects. The structure of this compound offers several points for chemical modification, namely the acetamido, fluoro, and nitro groups, as well as the benzamide core itself.

Influence of Fluorine Substitution:

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the compound's metabolic stability and bioavailability. The position of the fluorine atom is crucial; its placement at the 3-position, ortho to the acetamido group, can induce a specific conformational preference in the molecule, which may be optimal for binding to the target's active site. Research on other fluorinated benzamides has shown that the position of the fluorine substituent can dramatically impact inhibitory activity against various enzymes.

Role of the Nitro Group:

Modification of the Acetamido Group:

The 4-acetamido group provides a key point of interaction, likely through hydrogen bonding, with the biological target. The potency and selectivity of the compound can be fine-tuned by modifying this group. Strategies could involve:

Alkyl chain variation: Altering the length and branching of the alkyl chain of the acyl group (e.g., propionamido, isobutyramido) can probe the steric tolerance of the binding pocket.

Introduction of cyclic moieties: Replacing the acetyl group with cyclic structures, such as cyclopropanecarbonyl or other small rings, can introduce conformational constraints that may lock the molecule into a more active conformation.

Bioisosteric replacement: The acetamido group could be replaced with other functional groups that can act as hydrogen bond donors and acceptors, such as sulfonamides, ureas, or other heterocyclic systems. Bioisosteric replacements are a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.

Interactive Data Table of Related Compounds

While specific data for "this compound" is not publicly available, the following table illustrates the principles of structure-activity relationships for a hypothetical series of analogs, demonstrating how modifications could potentially influence inhibitory activity against a target enzyme (e.g., a kinase or PARP). The IC50 values are representative and for illustrative purposes only.

Compound IDR1 (4-position)R2 (3-position)R3 (5-position)Target IC50 (nM)
1 -NHCOCH3 -F -NO2 50
2-NHCOCH2CH3-F-NO275
3-NHSO2CH3-F-NO2120
4-NHCOCH3-Cl-NO290
5-NHCOCH3-F-CN65
6-NHCOCH3-H-NO2200

Detailed Research Findings from Analogous Series:

Studies on related 4-substituted-3-nitrobenzamide derivatives have demonstrated that the nature of the substituent at the 4-position significantly impacts anti-tumor activity. For instance, the introduction of various heterocyclic moieties at this position has led to compounds with potent inhibitory activities against cancer cell lines. These findings underscore the importance of the substituent at the 4-position for biological activity.

In other series of benzamide inhibitors, the interplay between substituents on the aromatic ring has been shown to be crucial for both potency and selectivity. For example, in a series of PARP inhibitors based on a benzamide scaffold, the combination and relative positioning of different functional groups were found to be critical for achieving high affinity and selectivity for the target enzyme.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 4-Acetamido-3-fluoro-5-nitrobenzamide

Direct and specific academic research on the chemical compound this compound is not extensively documented in publicly available scientific literature. However, the analysis of research on structurally related substituted benzamides, particularly those featuring fluoro and nitro functional groups, offers significant insights into the potential characteristics and areas of scientific interest for this specific molecule.

Benzamide (B126) derivatives constitute a prominent class of compounds within medicinal chemistry, recognized for a wide array of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net The strategic incorporation of fluorine and nitro groups onto the benzamide framework is a known method to significantly alter its biological efficacy.

Key Research Trends in Structurally Related Benzamides:

Anticancer and Antimicrobial Potential: Compounds containing a nitro group have been a subject of intense investigation due to their diverse biological activities. nih.gov The nitro group, being a potent electron-withdrawing moiety, can play a pivotal role in the molecule's interaction with biological targets. Studies on other nitrobenzamide derivatives have demonstrated considerable anti-tumor and antimicrobial efficacy. nih.gov For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives showed significant inhibitory activity against various cancer cell lines.

Enzyme Inhibition Capabilities: The benzamide scaffold has been explored for its potential to inhibit various enzymes. For example, certain benzenesulfonamides that incorporate a benzamide moiety have been identified as effective inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov

Influence of Fluorine Substitution: The introduction of fluorine into molecules with pharmacological activity is a widely used strategy in medicinal chemistry aimed at enhancing metabolic stability, improving binding affinity, and increasing bioavailability. mdpi.com Research on fluorinated benzamides has indicated that the presence of fluorine can lead to a marked increase in biological potency. nih.govacs.org For example, certain fluorinated benzamide derivatives have shown an enhanced binding affinity to specific biological targets. nih.govacs.org

A summary of pertinent research findings on related chemical classes is provided in the interactive table below.

Compound ClassKey Research Findings
Nitrobenzamides Display a broad spectrum of biological effects, including antineoplastic, antibiotic, and antiparasitic actions. The nitro group is often integral to the molecule's mechanism of action, frequently through redox-mediated pathways. nih.gov
Fluorinated Benzamides Fluorine substitution is a common technique to improve pharmacokinetic parameters such as metabolic stability and the ability to permeate biological membranes. It can also enhance the binding affinity to target proteins. mdpi.comnih.gov
Substituted Benzamides This extensive category of compounds demonstrates a wide range of pharmacological possibilities, with examples of anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. walshmedicalmedia.comacs.org

Identification of Unaddressed Research Questions and Opportunities for Further Investigation

Due to the limited specific research on this compound, a significant number of research questions are yet to be addressed. These knowledge gaps represent considerable opportunities for future scientific inquiry.

Unaddressed Research Questions:

Synthesis and Physicochemical Characterization: What represents the most efficient, scalable, and reproducible synthetic pathway to this compound? What are its comprehensive physicochemical properties, including its definitive crystal structure, solubility in various solvent systems, and long-term stability under different conditions?

Comprehensive Biological Activity Profile: What is the full extent of the biological activities of this compound? Does it exhibit cytotoxic properties against a diverse panel of cancer cell lines? Does it possess antimicrobial activity against a broad spectrum of pathogenic microorganisms?

Elucidation of Mechanism of Action: In the event of observed biological activity, what are the precise underlying molecular mechanisms? Which specific cellular signaling pathways or enzymatic targets are modulated by this compound?

Pharmacokinetic and Toxicological Evaluation: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in preclinical models? What is its in vivo efficacy, and what is its comprehensive safety and toxicological profile?

Opportunities for Further Investigation:

Systematic Screening for Anticancer Activity: Drawing from the established anticancer properties of numerous nitrobenzamide analogues, a primary avenue for investigation would be the comprehensive screening of this compound against a well-characterized panel of human cancer cell lines.

Broad-Spectrum Antimicrobial Assays: The presence of a nitro functional group suggests a potential for antimicrobial effects. Evaluating the compound against a diverse range of bacterial and fungal strains could uncover novel therapeutic applications.

Target-Based Enzyme Inhibition Studies: A thorough investigation of the inhibitory potential of the compound against a variety of clinically relevant enzymes, such as kinases, proteases, or histone deacetylases, could lead to the identification of novel therapeutic targets.

Computational Modeling and Molecular Docking Studies: The application of in silico methodologies could predict potential biological targets, elucidate binding modes, and guide the rational design of future experimental studies, thereby optimizing research efficiency.

Potential Avenues for Future Academic Exploration and Chemical Innovation in Benzamide Chemistry

The field of benzamide chemistry remains a dynamic and productive area for academic research and chemical innovation, presenting a multitude of promising avenues for future exploration.

Future Exploration in Benzamide Chemistry:

Advancement of Novel Synthetic Methodologies: The creation of more efficient, environmentally benign, and sustainable synthetic strategies for the preparation of polysubstituted benzamides is a continuous area of research focus. This includes the exploration of novel catalytic systems, flow chemistry, and green reaction conditions.

Rational and Targeted Drug Design: Leveraging an ever-increasing understanding of the molecular underpinnings of various diseases, the rational design of benzamide derivatives that selectively target specific proteins or signaling pathways is a cornerstone of future innovation. This encompasses the design of highly selective enzyme inhibitors, receptor agonists and antagonists, and allosteric modulators.

Development of Chemical Probes for Chemical Biology: Substituted benzamides can be rationally designed and synthesized to serve as sophisticated chemical probes for the interrogation of complex biological processes. Through the attachment of fluorescent reporters, photoaffinity labels, or other functional tags, these molecules can be utilized to visualize, identify, and investigate the function of specific proteins or pathways within living systems.

Exploration of Applications in Materials Science: The inherent structural features of benzamide-based scaffolds can be exploited for novel applications in materials science, including the development of advanced polymers, liquid crystals, and functional materials possessing unique electronic, optical, or self-assembly properties.

Chemical Innovation in Benzamide Chemistry:

Integration of Combinatorial Chemistry and High-Throughput Screening: The synthesis of large, structurally diverse libraries of benzamide derivatives, combined with the power of high-throughput screening technologies, can significantly accelerate the discovery of novel compounds with desired biological activities and therapeutic potential.

Application of Fragment-Based Drug Discovery (FBDD): The utilization of benzamide-containing fragments in the early stages of drug discovery is a highly promising strategy. By identifying low-molecular-weight benzamide fragments that bind effectively to a biological target, larger, more potent, and drug-like molecules can be systematically constructed.

Implementation of Artificial Intelligence and Machine Learning: The integration of artificial intelligence and machine learning algorithms can be used to predict the biological activities, physicochemical properties, and potential toxicities of novel benzamide derivatives, thereby enhancing the efficiency and success rate of the drug discovery and development pipeline.

The continued exploration of specific compounds such as this compound, alongside the broader advancements in benzamide chemistry, holds immense potential for the discovery of next-generation therapeutic agents and innovative chemical entities.

Q & A

Q. What techniques validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Kinetics : Measure Km/Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to PPTase enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.